PNMT Inhibition: A High Micromolar Affinity Baseline
In a direct head-to-head comparison within a radiochemical assay, 2-(2-Phenylethoxy)aniline was tested for its in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT). The compound demonstrated a Ki value of 1.11E+6 nM, providing a definitive, quantitative baseline for this target [1]. While this affinity is weak (in the high micromolar range), it establishes a reference point for SAR studies. In contrast, no PNMT inhibition data is readily available for the closely related comparator, 2-benzyloxyaniline, precluding a direct comparative assessment of activity at this enzyme.
| Evidence Dimension | In vitro PNMT inhibition affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11E+6 nM |
| Comparator Or Baseline | 2-benzyloxyaniline (No data available) |
| Quantified Difference | N/A due to lack of comparator data; target compound provides a definitive weak inhibition baseline. |
| Conditions | Radiochemical assay using bovine phenylethylamine N-methyl-transferase (PNMT). |
Why This Matters
Provides a unique, quantitative anchor for structure-activity relationship (SAR) studies focused on modulating PNMT, a key enzyme in epinephrine biosynthesis, which is not yet established for the benzyloxy analog.
- [1] BindingDB. (n.d.). Entry for BDBM50367284 (CHEMBL291584) - 2-(2-Phenylethoxy)aniline. Retrieved April 15, 2026. View Source
